![molecular formula C10H13NS B13098361 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13098361.png)
7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine: is a heterocyclic compound that belongs to the class of benzothiazepines This compound features a seven-membered ring containing both nitrogen and sulfur atoms, making it a valuable scaffold in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde under acidic conditions to form the thiazepine ring. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate ring closure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are tailored to meet industrial standards and regulatory requirements.
化学反応の分析
Types of Reactions: 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazepine ring to its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: In organic chemistry, 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers have explored its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential .
Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. These derivatives have shown promise in the treatment of cardiovascular diseases, neurological disorders, and cancer .
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other industrial products .
作用機序
The mechanism of action of 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine involves its interaction with specific molecular targets. For example, it has been shown to bind to ryanodine receptors (RyR) and enhance the binding affinity of calstabin-1. This interaction helps prevent the depletion of calstabin-1 from the RyR complex, thereby reducing muscle fatigue and damage . Additionally, the compound may modulate other signaling pathways and enzymes, contributing to its diverse biological activities .
類似化合物との比較
- 7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
- 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine
Comparison: Compared to similar compounds, 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine exhibits unique properties due to the presence of the methyl group at the 7-position. This structural variation can influence its chemical reactivity, biological activity, and pharmacokinetic properties. For instance, the methyl group may enhance the compound’s lipophilicity, affecting its ability to cross biological membranes and interact with target proteins .
特性
分子式 |
C10H13NS |
|---|---|
分子量 |
179.28 g/mol |
IUPAC名 |
7-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine |
InChI |
InChI=1S/C10H13NS/c1-8-2-3-10-9(6-8)7-11-4-5-12-10/h2-3,6,11H,4-5,7H2,1H3 |
InChIキー |
JLAJCARCOPDOJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)SCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


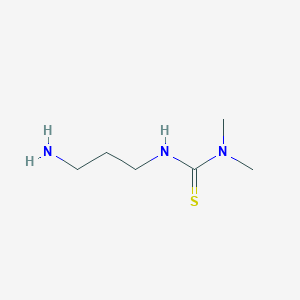
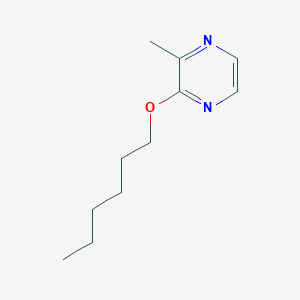
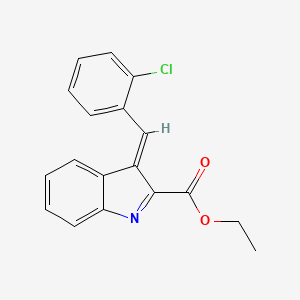
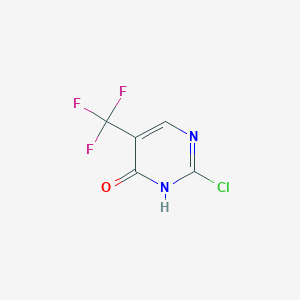
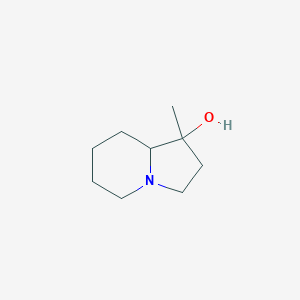

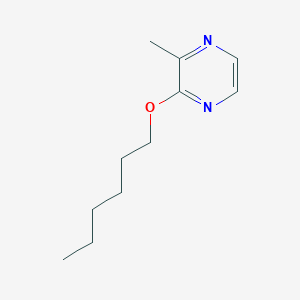
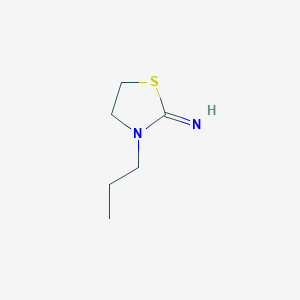
![Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B13098338.png)
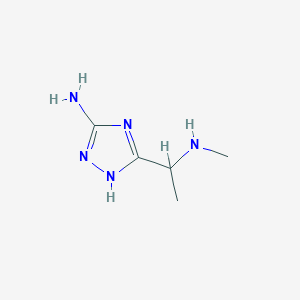
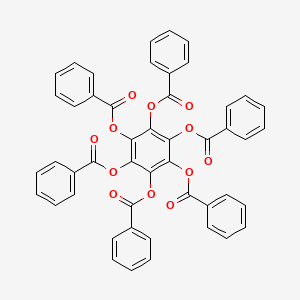
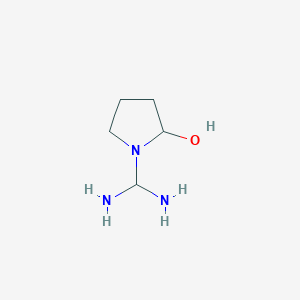
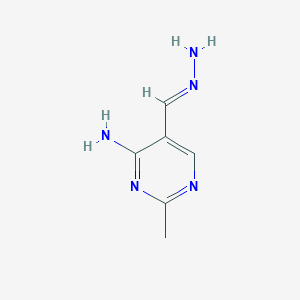
![3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13098356.png)
